molecular formula C21H25NO8S B1238547 Rigosertib CAS No. 592542-59-1

Rigosertib

Número de catálogo B1238547
Número CAS: 592542-59-1
Peso molecular: 451.5 g/mol
Clave InChI: OWBFCJROIKNMGD-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rigosertib, also known as ON-01910, is a synthetic benzyl styryl sulfone developed by Onconova Therapeutics . It is currently in phase III clinical trials for the treatment of chronic myelomonocytic leukemia . Its geometrical isomer (Z)-ON 01910·Na has less cytotoxicity on cancer cells .


Synthesis Analysis

A series of novel benzyl naphthyl sulfoxides/sulfones derived from Rigosertib were designed and synthesized as potential antitumor agents . The study aimed to identify novel rigosertib response-associated biomarkers by performing a combined CRISPRi/a (inactivation/activation) genome-wide screen using the myeloid leukemia cell line K562 .


Molecular Structure Analysis

Rigosertib is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor .


Chemical Reactions Analysis

Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .


Physical And Chemical Properties Analysis

Rigosertib has a molecular weight of 473.47. It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed condition .

Aplicaciones Científicas De Investigación

Cancer Therapy

Rigosertib is primarily recognized for its potential as a cancer therapeutic agent . It’s currently in phase III clinical trials for various myelodysplastic syndromes and leukemias . Its ability to act as a non-ATP competitive kinase inhibitor makes it a promising candidate for cancer treatment. Rigosertib has shown efficacy against a range of tumor cell lines, including lung adenocarcinoma, breast cancer cells, multiple myeloma, and glioblastoma .

Mecanismo De Acción

Target of Action

Rigosertib, a small-molecule member of the synthetic benzyl-styryl-sulfonate family , has been reported to have broad activity against a number of different targets. It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . Recent studies have shown that rigosertib may also interact with the pi3k/akt pathway , and act as a Ras–Raf binding mimetic , thereby altering the Ras signaling pathway.

Mode of Action

Rigosertib acts as a Ras mimetic by disrupting the association of Ras with Raf and other effector proteins, thereby inactivating Ras downstream signaling . It also acts as a non-ATP competitor kinase inhibitor . Furthermore, rigosertib has been described as a microtubule-destabilizing agent .

Biochemical Pathways

Rigosertib affects multiple biochemical pathways. It inhibits the Ras–Raf signaling pathway by acting as a Ras–Raf binding mimetic . It also interacts with the PI3K/Akt pathway . Additionally, rigosertib has been described as a microtubule-depolymerizing agent that leads to cell-cycle alterations .

Result of Action

Rigosertib has been shown to kill cancer cells by destabilizing microtubules . It induces mitotic arrest and apoptosis in these cells . Furthermore, rigosertib affects the tumor immune environment by activating NLRP3-dependent inflammatory responses and Caspase-1 to trigger IL-1β and IL-18 secretion in THP1 cells, as well as in human cancer organoids .

Action Environment

Environmental factors can influence the action of rigosertib. For example, the presence of uric acid, a product of purine degradation, has been shown to inhibit the microtubule-destabilizing function of rigosertib by directly binding and weakening the rigosertib:tubulin complex .

Direcciones Futuras

Rigosertib is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias . Translational science to characterize pathways impacted by rigosertib may help to guide future clinical studies and combination treatment regimen for difficult-to-treat cancers .

Propiedades

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207984
Record name Rigosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

592542-59-1
Record name Rigosertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592542-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rigosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rigosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rigosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIGOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rigosertib
Reactant of Route 2
Rigosertib
Reactant of Route 3
Rigosertib
Reactant of Route 4
Reactant of Route 4
Rigosertib
Reactant of Route 5
Rigosertib
Reactant of Route 6
Rigosertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.